3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride
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Overview
Description
3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using various catalysts and reaction conditions to improve yield and purity. Common reagents used in these reactions include potassium carbonate (K2CO3) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride often involves large-scale synthesis using similar reaction pathways as described above. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing their activity . Additionally, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and preventing substrate phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in functional groups and substitution patterns.
Imidazo[4,5-c]pyridine: Another isomer with distinct biological activities and synthetic routes.
Uniqueness
3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can enhance its solubility and stability in aqueous solutions . This makes it particularly valuable in medicinal chemistry for the development of water-soluble drug candidates .
Properties
Molecular Formula |
C6H8Cl2N4 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-4-1-2-8-6-5(4)9-3-10-6;;/h1-3H,(H3,7,8,9,10);2*1H |
InChI Key |
BMVPOHRGPXOBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)NC=N2.Cl.Cl |
Origin of Product |
United States |
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